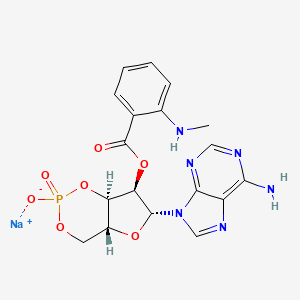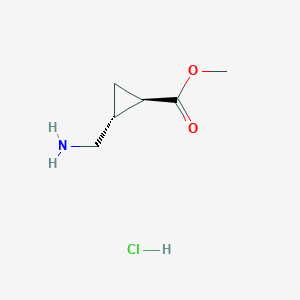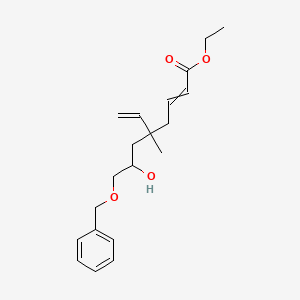
Mant-cAMP
Übersicht
Beschreibung
Mant-cAMP is a biochemical compound commonly used in biomedicine for research purposes . It is a stable analog of cyclic adenosine monophosphate (cAMP). Researchers utilize Mant-cAMP to study cellular signaling pathways, particularly those involving cAMP-dependent processes .
Synthesis Analysis
The synthesis of Mant-cAMP involves the reaction with isatoic anhydride in aqueous solution at mild pH and temperature, yielding 2’-O-(N’-Methylanthraniloyl) derivatives of cyclic nucleotides .Molecular Structure Analysis
Mant-cAMP has a molecular formula of C18H19N6O7P . Its molecular weight is 462.35 g/mol . The structure of Mant-cAMP includes a cyclic nucleotide core, with a methylanthraniloyl group attached to the 2’-hydroxy group of the ribose .Chemical Reactions Analysis
Mant-cAMP is a substrate of various human phosphodiesterases (PDEs) and undergoes a significant change in fluorescence upon cleavage . This property allows for the direct, quantitative, and continuous determination of hydrolysis via fluorescence detection .Physical And Chemical Properties Analysis
Mant-cAMP is a colorless to slightly yellow solid . It has spectroscopic properties with λ max 255/355 nm, ε 23.3/5.8 L mmol-1 cm-1 (Tris-HCl pH 7.5), λ exc 355 nm, λ em 448 nm .Wissenschaftliche Forschungsanwendungen
Analysis of PDE Substrate Specificity and Kinetics : Mant-cAMP is used as a tool to study the substrate specificity and kinetics of various human PDEs. It has been shown to undergo significant changes in fluorescence upon cleavage, enabling the direct, quantitative, and continuous determination of hydrolysis via fluorescence detection. This has implications for understanding the regulation of cAMP and cGMP, which are important second messengers in intracellular signaling (Reinecke et al., 2013).
Adenylyl Cyclase Activation Study : Mant-cAMP has been used in the study of adenylyl cyclase 9 (AC9), a membrane-bound enzyme that converts ATP into cAMP. This study provides insights into the conformational changes AC9 undergoes in response to activator binding, enhancing understanding of its activation mechanisms (Qi et al., 2021).
cAMP Probing and Modulation in Living Systems : Genetically-encoded tools for cAMP probing, including Mant-cAMP, have been developed to overcome limitations in spatial and temporal resolution associated with conventional biochemical assays. These tools enable more precise measurements of cAMP levels and their dynamics within living cells (Paramonov et al., 2015).
Zukünftige Richtungen
Mant-cAMP, due to its stability and fluorescent properties, is a valuable tool for studying cAMP-dependent processes. Future research may focus on exploring its potential in various biomedical applications, such as in the study of autoimmune and inflammatory diseases . It may also be used to further understand the role of cAMP in cellular signaling and the regulation of immunity and tolerance .
Eigenschaften
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N6O7P.Na/c1-20-10-5-3-2-4-9(10)18(25)30-14-13-11(6-28-32(26,27)31-13)29-17(14)24-8-23-12-15(19)21-7-22-16(12)24;/h2-5,7-8,11,13-14,17,20H,6H2,1H3,(H,26,27)(H2,19,21,22);/q;+1/p-1/t11-,13-,14-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLANAZAAYNYJK-TZNCIMHNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C(N=CN=C54)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C(N=CN=C54)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mant-cAMP | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)


